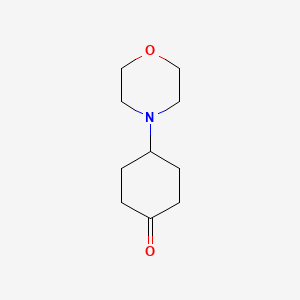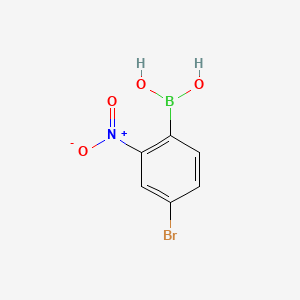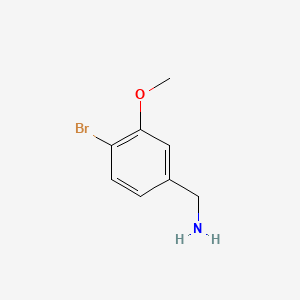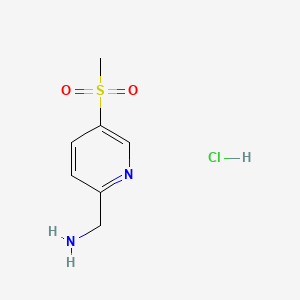
4-Morpholinocyclohexanone
Vue d'ensemble
Description
4-Morpholinocyclohexanone is a cyclic amide with the molecular formula C10H17NO2. It has gained attention due to its potential therapeutic and industrial applications. This compound is characterized by a morpholine ring attached to a cyclohexanone moiety, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
4-Morpholinocyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Morpholinocyclohexanone can be synthesized through the reaction of cyclohexanone with morpholine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture in toluene under reflux conditions, allowing the water formed during the reaction to be continuously removed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Morpholinocyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholinocyclohexanone derivatives.
Mécanisme D'action
The mechanism of action of 4-Morpholinocyclohexanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The morpholine ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.
Cyclohexanone: A key intermediate in the production of nylon and other polymers.
4-Morpholinobutanone: Another cyclic amide with similar structural features but different reactivity and applications
Uniqueness: 4-Morpholinocyclohexanone stands out due to its unique combination of the morpholine ring and cyclohexanone moiety, providing distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific research fields .
Propriétés
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZENOTKVEPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718273 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139025-93-7 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)








![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

